3-(1,2,4-Oxadiazol-5-yl)piperidine
Description
3-(1,2,4-Oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-oxadiazole moiety. This scaffold is notable for its bioisosteric properties, combining the rigidity of oxadiazole with the conformational flexibility of piperidine. The compound has garnered attention in medicinal chemistry due to its antimicrobial and antituberculosis activities. Its synthesis and commercial availability (e.g., Thermo Scientific, Alfa Aesar) further support its utility in drug discovery .
Properties
CAS No. |
1211528-98-1 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 |
IUPAC Name |
5-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2 |
InChI Key |
LFGAVXRHHARQKL-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NC=NO2 |
Canonical SMILES |
C1CC(CNC1)C2=NC=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)piperidine typically involves the cyclization of O-acylamidoximes. One common method is the acylation of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides, followed by cyclization . This process can be carried out under mild conditions, often at room temperature, using organic bases like TBAF/THF .
Industrial Production Methods
In industrial settings, the synthesis of 1,2,4-oxadiazoles, including this compound, can be achieved through high-throughput methods. These methods often involve the use of automated systems to optimize reaction conditions and increase yield. The scalability of these processes makes them suitable for large-scale production of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazolium salts.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
3-(1,2,4-Oxadiazol-5-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it can act as an agonist for certain enzymes, leading to the modulation of metabolic pathways. In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The pharmacological profile of 3-(1,2,4-oxadiazol-5-yl)piperidine derivatives is influenced by substituents on the oxadiazole and piperidine rings. Below is a comparative analysis of key analogs:
Key Observations
- Electron-Withdrawing Groups : Derivatives like 3-(3-trifluoroethyl-oxadiazol-5-yl)piperidine (MW: 259.31) may enhance metabolic stability due to fluorine substituents .
- Aromatic Substituents : Analogs with phenyl or pyridinyl groups (e.g., ) likely engage in aromatic interactions with biological targets, improving binding affinity.
- Polar Groups : Methoxy substituents (e.g., ) could modulate solubility and hydrogen-bonding capacity, critical for bioavailability.
- Antituberculosis Activity : The fluorophenyl group in C22 () suggests that halogenation at specific positions enhances target specificity against Mycobacterium tuberculosis.
Antituberculosis Activity
The derivative C22 exhibited superior binding to mycobacterial enzymes in molecular docking studies, with a binding energy comparable to first-line drugs .
Antimicrobial Potential
aureus and E. coli, suggesting the oxadiazole moiety itself contributes to antibacterial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
